8.3-Fold Improvement in YTHDC1 Inhibitory Potency Driven by the 2-Chloro Substituent
2-Chloro-N,9-dimethyl-9H-purin-6-amine (Compound 2b) exhibits an IC50 of 37 μM against YTHDC1 in an HTRF biochemical assay, representing an 8.3-fold improvement over its nonchlorinated analog 2a (IC50 = 306 μM) [1]. This gain in potency is attributed to a halogen-bonding interaction between the 2-chloro substituent and the hydroxyl group of Ser362 in the YTHDC1 binding site, as validated by the 1.3 Å co-crystal structure [2].
| Evidence Dimension | YTHDC1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 37 μM |
| Comparator Or Baseline | Compound 2a (N,9-dimethyl-9H-purin-6-amine, nonchlorinated analog): IC50 = 306 μM |
| Quantified Difference | 8.3-fold improvement in potency (306/37) |
| Conditions | HTRF biochemical assay measuring YTHDC1 binding inhibition; exact assay conditions described in J. Med. Chem. 2024. |
Why This Matters
This direct, within-study comparison demonstrates that the 2-chloro substituent is essential for achieving low-micromolar YTHDC1 affinity, making this specific compound—not generic purine analogs—the necessary starting point for structure-based optimization campaigns targeting YTHDC1.
- [1] Zálešák, F.; Nai, F.; Herok, M.; Bochenkova, E.; Bedi, R. K.; Li, Y.; Errani, F.; Caflisch, A. Structure-Based Design of a Potent and Selective YTHDC1 Ligand. J. Med. Chem. 2024, 67 (11), 9516–9535. View Source
- [2] Bedi, R. K.; Li, Y.; Caflisch, A. Crystal structure of YTHDC1 in complex with Compound 2b (YL_32). Protein Data Bank (PDB ID: 8Q2Q), 2023. View Source
